N-cyclopropyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide
Overview
Description
N-cyclopropyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H22N2O3S2 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.10718492 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research on N-acylbenzenesulfonamides, which share structural similarities with N-cyclopropyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide, has shown promising anticancer properties. A study by Żołnowska et al. (2015) synthesized a series of N-acylsulfonamides demonstrating cytotoxic activity against human cancer cell lines such as MCF-7, HCT-116, and HeLa. These compounds' anticancer activity was associated with their molecular structure, indicating that specific substitutions could enhance their therapeutic potential. QSAR studies further supported these findings, linking anticancer activity to topological distances, ring systems, and positive charge distribution (Żołnowska et al., 2015).
Enzyme Inhibition for Cancer Therapy
Another study focused on the inhibition of carbonic anhydrase isozymes, which are crucial for the proliferation of cancer cells. Alafeefy et al. (2015) reported that sulfonamides incorporating piperidinyl moieties significantly inhibited CA IX, a transmembrane enzyme associated with tumor growth. These findings highlight the potential of such compounds in developing targeted cancer therapies (Alafeefy et al., 2015).
Phospholipase A2 Inhibition
Oinuma et al. (1991) identified sulfonamide derivatives as potent inhibitors of membrane-bound phospholipase A2 (PLA2), an enzyme involved in the inflammatory process and associated with various cardiovascular diseases. Specifically, N-(phenylalkyl)piperidine derivatives showed significant inhibitory effects, suggesting their potential in therapeutic applications related to inflammation and cardiovascular health (Oinuma et al., 1991).
Cognitive Enhancement via 5-HT6 Receptor Antagonism
Sulfonamide compounds have also been explored for their potential in cognitive enhancement. Hirst et al. (2006) studied SB-399885, a sulfonamide with high affinity for the 5-HT6 receptor, demonstrating significant cognitive enhancement in animal models. This research suggests the utility of sulfonamide derivatives in treating cognitive deficits, such as those seen in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Properties
IUPAC Name |
N-cyclopropyl-4-methylsulfanyl-3-(piperidine-1-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-22-15-8-7-13(23(20,21)17-12-5-6-12)11-14(15)16(19)18-9-3-2-4-10-18/h7-8,11-12,17H,2-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUNUUMIFDJZQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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